(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide
Overview
Description
Demethylxanthohumol is a prenylated chalcone derived from hops (Humulus lupulus). It is a naturally occurring compound found in the glandular trichomes of hops and is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Demethylxanthohumol is structurally similar to xanthohumol but lacks the 6’-O-methyl group, which contributes to its unique properties .
Scientific Research Applications
Demethylxanthohumol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the brewing industry to enhance the flavor and health benefits of beer.
Mechanism of Action
Target of Action
Cymoxanil-d3, also known as (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide, is primarily used as a fungicide . It is designed to control pathogens on a range of crops . The primary targets of Cymoxanil-d3 are various types of fungi, including foliar late blight, downy mildew, and powdery mildew . These fungi are responsible for diseases that can significantly reduce crop yield and quality.
Mode of Action
It is known that the compound interferes with the normal functioning of the fungi, thereby inhibiting their growth and reproduction . The compound is used mainly in mixtures with protectants and/or systemic fungicides .
Biochemical Pathways
This disruption prevents the fungi from growing and reproducing effectively, thereby controlling the spread of fungal diseases .
Pharmacokinetics
Cymoxanil-d3 is highly soluble in water and considered quite volatile . It has a low potential for leaching to groundwater and is non-persistent in soil and water systems . The compound is moderately toxic to mammals and may cause adverse effects on reproduction/development . It has a high potential to bio-concentrate .
Result of Action
The primary result of the action of Cymoxanil-d3 is the effective control of fungal diseases in crops . By inhibiting the growth and reproduction of fungi, the compound helps to maintain crop health and productivity. It is moderately toxic to most aquatic organisms, earthworms, and honeybees, but less so to birds .
Action Environment
The action of Cymoxanil-d3 can be influenced by various environmental factors. For instance, its solubility in water and volatility can affect its distribution in the environment . The compound has a low potential for leaching to groundwater, suggesting that it is less likely to contaminate water sources . It is also worth noting that the compound is moderately toxic to mammals and has a high potential to bio-concentrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethylxanthohumol can be synthesized from commercially available phloracetophenone (1-(2,4,6-trihydroxyphenyl)ethanone) through a series of chemical reactions. The synthesis involves the following steps :
- Prenylation of phloracetophenone to form a prenylated intermediate.
- Cyclization of the prenylated intermediate to form the chalcone structure.
- Purification and isolation of demethylxanthohumol.
Industrial Production Methods
Industrial production of demethylxanthohumol can be achieved through microbial biosynthesis using engineered yeast strains. The brewing yeast Saccharomyces cerevisiae can be genetically modified to produce demethylxanthohumol from glucose by balancing biosynthetic pathways, enhancing precursor supply, and optimizing prenylation efficiency .
Chemical Reactions Analysis
Types of Reactions
Demethylxanthohumol undergoes various chemical reactions, including:
Oxidation: Demethylxanthohumol can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert demethylxanthohumol into reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the demethylxanthohumol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethylxanthohumol, each with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
Xanthohumol: A prenylated chalcone with a 6’-O-methyl group, known for its anticancer and anti-inflammatory properties.
Isoxanthohumol: A related compound with similar biological activities.
8-Prenylnaringenin: Another prenylated flavonoid with estrogenic activity.
Uniqueness
Demethylxanthohumol is unique due to its lack of the 6’-O-methyl group, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+/i2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJKGMBORTKEO-SGEHABMCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C#N)/C(=O)NC(=O)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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